2-Chloro-4,6-dimethyl-5-nitronicotinonitrile
Overview
Description
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile is an organic compound with the molecular formula C(_8)H(_6)ClN(_3)O(_2) It is a derivative of nicotinonitrile, characterized by the presence of chloro, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile typically involves the nitration of 2-chloro-4,6-dimethyl nicotinonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of corresponding substituted derivatives.
Oxidation: Although less common, the methyl groups can be oxidized to carboxylic acids or other oxidized forms using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Chloro-4,6-dimethyl-5-aminonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Scientific Research Applications
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Potential use in drug discovery and development due to its unique chemical structure and reactivity. It may serve as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The chloro and methyl groups may also influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethyl nicotinonitrile:
2-Chloro-5-nitronicotinonitrile: Similar structure but without the methyl groups, affecting its physical and chemical properties.
4,6-Dimethyl-5-nitronicotinonitrile:
Uniqueness
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile is unique due to the combination of chloro, methyl, and nitro groups on the nicotinonitrile backbone. This combination imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications and a potential candidate for biological studies.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in different scientific and industrial fields.
Properties
IUPAC Name |
2-chloro-4,6-dimethyl-5-nitropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-6(3-10)8(9)11-5(2)7(4)12(13)14/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWPZCCMTFKYHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308182 | |
Record name | 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6220-77-5 | |
Record name | 6220-77-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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